![molecular formula C11H14N4O B2949353 3-({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)pyrrolidine CAS No. 1565004-86-5](/img/structure/B2949353.png)

3-({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)pyrrolidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

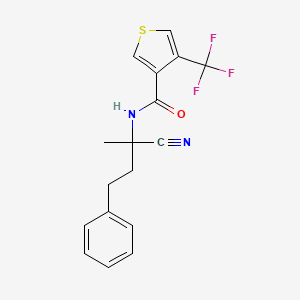

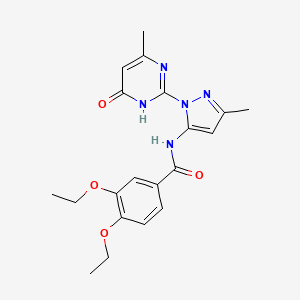

The compound “3-({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)pyrrolidine” is a derivative of pyrazolo[1,5-a]pyrazine . The pyrazolo[1,5-a]pyrazine system is a bicyclic structure that serves as an attractive framework for the design of promising molecular structures for biomedical research . Several potent compounds have been identified among pyrazolo[1,5-a]pyrazine derivatives, including antagonists of vasopressin V1b, fibrinogen, and chemokine CXCR7 receptors, inhibitors of the catalytic HIV-1 integrase activity, agents that suppress the growth of А549 lung cancer cells, as well as potential drugs for the treatment of spinal muscular atrophy .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrazine derivatives involves the structural modification of pyrazole or pyrazine rings . The most commonly used transformations involve the carbamoyl or imidoyl chloride moieties of the pyrazine ring, which lead to the respective N-, O-, and С-derivatives . In the context of developing new fused ring systems derived from pyrazolo[1,5-a]pyrazine, an annulation with a quinazolone ring has been attempted .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrazine derivatives are primarily related to the structural modification of pyrazole or pyrazine rings . These modifications often involve the carbamoyl or imidoyl chloride moieties of the pyrazine ring .科学的研究の応用

- Comparison : Properties and stability similar to commercial probes like coumarin-153 and rhodamine 6G .

- Application : The methylpyrimidyl pyrazoloquinoline compound derived from 3-({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)pyrrolidine emerged as a potent PDE10A inhibitor .

- Application : 3-({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)pyrrolidine can modulate HPK1-related disorders, potentially inhibiting or treating cancer .

- Application : In vitro screening of synthesized compounds, including 3-({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)pyrrolidine derivatives, for potential anticancer activity .

- Application : Benchchem offers qualified products for 3-({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)pyrrolidine (CAS No. 1565004-86-5).

Fluorescent Probes and Imaging Agents

PDE10A Inhibition for Schizophrenia

Modulating HPK1-Related Disorders (Including Cancer)

Anticancer Screening

Qualified Products for Research

将来の方向性

The future directions in the research and development of pyrazolo[1,5-a]pyrazine derivatives, including “3-({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)pyrrolidine”, involve the exploration of new fused ring systems derived from pyrazolo[1,5-a]pyrazine . This includes attempts at annulation with a quinazolone ring . The goal is to design promising molecular structures for biomedical research .

作用機序

Target of Action

The compound “3-({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)pyrrolidine” is a derivative of pyrazolopyrimidine . Pyrazolopyrimidines are known to be the basis for a class of drugs related to benzodiazepines, which are primarily used as sedatives and anxiolytics . .

Mode of Action

Pyrazolopyrimidines, in general, are known to interact with their targets to induce sleep or reduce anxiety . The compound’s interaction with its targets and the resulting changes would depend on the specific biological target it binds to.

Biochemical Pathways

Pyrazolopyrimidines are known to affect various biochemical pathways depending on their specific targets .

Result of Action

Pyrazolopyrimidines are known to have various effects at the molecular and cellular level depending on their specific targets .

特性

IUPAC Name |

2-methyl-4-pyrrolidin-3-yloxypyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-8-6-10-11(13-4-5-15(10)14-8)16-9-2-3-12-7-9/h4-6,9,12H,2-3,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZQSXZGRTXZQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=CN=C(C2=C1)OC3CCNC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)pyrrolidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(Methylamino)-2-oxoethyl]benzoic acid](/img/structure/B2949272.png)

![N-(3,5-dimethylphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2949273.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2949284.png)

![3-bromo-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2949286.png)

![N-(2,3-dimethoxybenzyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2949289.png)